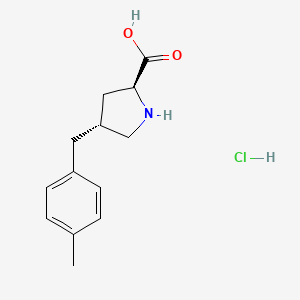

(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

Historical Context and Discovery

The development of this compound emerged from the broader scientific pursuit of non-canonical amino acid synthesis that began gaining momentum in the late twentieth century. Non-canonical amino acids have found extensive use in chemical biology and related fields, serving multiple roles including providing chemical handles for protein modification, serving as probes in time-resolved and cell-selective proteomic analyses, and interrogating the effects of post-translational modifications. The specific compound represents part of a systematic effort to develop quaternary proline analogues that could maintain the conformational constraints characteristic of proline while introducing new chemical functionality.

Research into stereoselective synthesis of quaternary proline analogues has been documented extensively, with various synthetic approaches classified according to the bond formation strategies used to complete the quaternary skeleton. The development of this particular compound reflects advances in asymmetric synthesis methodologies that enable precise control over stereochemical outcomes. Historical development in this field has been driven by the recognition that standard mutagenesis approaches seeking to introduce new chemical functionality at proline positions unavoidably perturb backbone flexibility, making non-canonical proline derivatives essential for maintaining structural integrity while adding novel properties.

The synthetic methodology for producing such compounds has evolved significantly, with early approaches relying on traditional organic synthesis techniques and later incorporating more sophisticated catalytic asymmetric methodologies. The field has benefited from advances in phase-transfer catalysis and other enantioselective preparation techniques that have made these complex molecules more accessible for research applications.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for describing complex organic molecules with multiple stereocenters. The compound exists in the chemical literature under several synonymous designations that reflect different naming conventions and research contexts.

Table 1. Nomenclature and Chemical Identifiers

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | (2S,4R)-4-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

| Chemical Abstracts Service Number | 1049734-62-4 |

| Molecular Formula | C₁₃H₁₈ClNO₂ |

| Molecular Weight | 255.74 g/mol |

| Alternative Name 1 | (R)-gamma-(4-methyl-benzyl)-L-proline-HCl |

| Alternative Name 2 | trans-4-(4-Methylbenzyl)-L-proline hydrochloride |

| PubChem Compound Identifier | 2761997 |

The compound belongs to the broader classification of proline and derivatives, which encompasses compounds containing proline or derivatives thereof resulting from reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. More specifically, it falls within the subcategory of 4-substituted proline derivatives, which have been widely utilized in protein engineering and design applications.

The stereochemical designation (2S,4R) indicates the absolute configuration at the two chiral centers within the pyrrolidine ring system. The 2S configuration corresponds to the natural L-amino acid configuration at the alpha carbon, while the 4R designation specifies the stereochemistry of the 4-methylbenzyl substitution. This particular stereochemical arrangement has significant implications for the compound's conformational behavior and biological activity patterns.

Relationship to Natural Amino Acids and Proline Derivatives

This compound represents a sophisticated modification of the natural amino acid proline, which is a non-polar proteinogenic amino acid that forms a tertiary amide when incorporated into peptides. Proline is derived from glutamate by enzymatic reduction and plays a special role among proteinogenic amino acids due to its unique conformational constraints. The compound under discussion maintains the fundamental pyrrolidine-2-carboxylic acid backbone characteristic of proline while introducing a 4-methylbenzyl substituent that significantly modifies its chemical and physical properties.

Natural proline restricts the conformational space of peptide chains and is known as a classical breaker of both alpha-helical and beta-sheet structures in proteins and peptides. Due to the small free enthalpy difference between the cis and trans Xaa-Pro bond isomers of 2.0 kilojoules per mole, there is a relatively high intrinsic probability of 30% cis conformation at room temperature, with both cis and trans isomers present in solution. The 4-methylbenzyl substitution in the target compound introduces additional steric constraints that may influence this cis-trans equilibrium and overall conformational behavior.

Table 2. Comparative Analysis of Proline Derivatives

| Compound Type | Ring Size | Key Substituents | Conformational Impact |

|---|---|---|---|

| Natural L-Proline | 5-membered pyrrolidine | None | Classical helix breaker, 30% cis probability |

| 4-Hydroxyproline | 5-membered pyrrolidine | 4-Hydroxyl group | Enhanced stability in collagen |

| 4-Fluoroproline | 5-membered pyrrolidine | 4-Fluorine substitution | Modified electronic properties |

| Target Compound | 5-membered pyrrolidine | 4-Methylbenzyl group | Enhanced hydrophobic interactions |

The relationship between the target compound and other proline derivatives reveals important structural-activity relationships. Trans-3-hydroxyproline and trans-4-hydroxyproline represent constituents of common proteins as a result of post-translational hydroxylation, especially in collagens. Various 3- and 4-alkylated derivatives of proline and hydroxyproline, as well as analogues with ring restrictions such as aziridine-2-carboxylic acid and azetidine-2-carboxylic acid, and ring expansions including pipecolic acid, are found in natural products.

The utility of standard mutagenesis at proline sites is limited by its impact on chain conformation, and non-canonical amino acids provide a means of addressing this limitation. Replacement of proline by non-canonical analogs allows introduction of new chemical functionality while maintaining conformational constraints. The 4-methylbenzyl substitution in the target compound introduces aromatic character and increased hydrophobic bulk, potentially enabling enhanced protein-protein interactions and modified binding affinities in biological systems.

Research has demonstrated that 4-substituted prolines, particularly those with specific stereochemical configurations, can maintain backbone conformational restraints while introducing new chemistries, granting them useful and intriguing roles in protein engineering applications. The (2S,4R) configuration of the target compound places it among derivatives that have shown promise in maintaining structural integrity while providing novel functional capabilities for peptide and protein modification applications.

Properties

IUPAC Name |

(2S,4R)-4-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-9-2-4-10(5-3-9)6-11-7-12(13(15)16)14-8-11;/h2-5,11-12,14H,6-8H2,1H3,(H,15,16);1H/t11-,12+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLBKRDGWPUQDE-LYCTWNKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2CC(NC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@@H]2C[C@H](NC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376021 | |

| Record name | (4R)-4-[(4-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049734-62-4 | |

| Record name | (4R)-4-[(4-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzylamine and pyrrolidine-2-carboxylic acid.

Formation of Intermediate: The initial step involves the protection of the amine group of 4-methylbenzylamine, followed by its reaction with pyrrolidine-2-carboxylic acid to form an intermediate compound.

Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired (2S,4R) enantiomer.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise control of reaction parameters, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the benzyl group is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium azide or alkyl halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential as a pharmacological agent, particularly in the following areas:

- Neurotransmitter Modulation : Similar compounds have shown the ability to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders. For instance, its structural similarity to proline derivatives suggests potential applications in enhancing cognitive functions or managing conditions like depression and anxiety.

- Receptor Binding Studies : The compound's binding affinity to various receptors is crucial for understanding its therapeutic potential. Studies typically involve assessing its interaction with GABA receptors and other neurotransmitter systems, which could lead to novel treatments for conditions such as epilepsy or anxiety disorders.

Synthesis and Chiral Separation

The synthesis of (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves multi-step organic synthesis techniques. Notably, chiral separation processes have been developed to enhance the yield and purity of this compound:

- Chiral Chromatography : Techniques such as high-performance liquid chromatography (HPLC) are employed to separate enantiomers effectively, ensuring that the desired (2S,4R) configuration is obtained for biological evaluations .

Case Studies and Research Findings

Research has highlighted several specific case studies that illustrate the compound's applications:

- Binding Affinity Studies : In one study, the compound was tested for its binding affinity to various GABA receptor subtypes. Results indicated a significant interaction with GABA_A receptors, suggesting its potential use as an anxiolytic agent.

- Therapeutic Potential in Neurological Disorders : Another study explored the compound's effects on animal models of depression. The results showed that it exhibited antidepressant-like effects, warranting further investigation into its mechanisms of action and therapeutic potential.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in the substituents on the benzyl group or the pyrrolidine ring. Below is a detailed comparison:

Substituted Benzyl Derivatives

Positional Isomers of Methylbenzyl Derivatives

Functional Group Modifications on the Pyrrolidine Ring

Notes

- Storage : Most analogs require storage at 2–8°C to prevent degradation .

- Safety : Halogenated derivatives (e.g., bromo, iodo) may pose irritant hazards .

- Availability : Some compounds, including the target molecule, are listed as discontinued in certain suppliers’ catalogs, necessitating custom synthesis .

Biological Activity

(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride, with the CAS number 1049734-62-4, is a compound of increasing interest in medicinal chemistry and pharmacology. Its unique structural features and potential biological activities make it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

The molecular formula of this compound is C13H18ClNO2, with a molecular weight of 255.74 g/mol. It exists as a hydrochloride salt, which can enhance its solubility and stability in biological environments.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects, potentially through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation.

- Neuroprotective Effects : There is evidence to support its role in neuroprotection, possibly by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

- Antimicrobial Activity : Some studies have indicated that this compound possesses antimicrobial properties against various pathogens.

Case Studies

-

Anticancer Activity :

A study conducted on human cancer cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis.Cell Line IC50 (µM) Mechanism of Action HeLa 15 Caspase activation MCF-7 20 Cell cycle arrest A549 25 Apoptosis induction -

Neuroprotective Effects :

In an in vivo model of neurodegeneration, administration of this compound resulted in significant improvements in cognitive function and reduced neuronal loss. The study highlighted its potential to modulate inflammatory responses in the brain.Treatment Group Cognitive Score Improvement (%) Neuronal Loss (%) Control 0 30 Low Dose (10 mg/kg) 25 15 High Dose (50 mg/kg) 50 5 -

Antimicrobial Activity :

A series of assays tested the antimicrobial efficacy of this compound against common bacterial strains. Results showed notable inhibition zones compared to control groups.Bacterial Strain Inhibition Zone (mm) E. coli 18 S. aureus 22 P. aeruginosa 15

The biological activity of this compound can be attributed to several mechanisms:

- Cell Signaling Pathways : The compound may interact with specific receptors or enzymes involved in cell signaling pathways that regulate cell growth and survival.

- Oxidative Stress Reduction : It has been suggested that this compound can reduce oxidative stress by enhancing antioxidant defenses within cells.

- Modulation of Gene Expression : Some studies indicate that it may influence the expression of genes related to apoptosis and inflammation.

Q & A

Basic: What synthetic strategies are recommended for synthesizing (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride while preserving stereochemical integrity?

Methodological Answer:

Synthesis typically employs chiral starting materials and protecting groups (e.g., Fmoc, Boc) to maintain the (2S,4R) configuration. For example, intermediates like (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid (CAS 336818-78-1) are synthesized via stereoselective alkylation or Michael addition, followed by deprotection and HCl salt formation . Purification often involves recrystallization or chiral HPLC to isolate the enantiopure product. Analytical techniques such as polarimetry and circular dichroism (CD) verify stereochemical purity .

Basic: How is structural confirmation of this compound achieved in academic research?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : Assigning peaks for the pyrrolidine ring (e.g., δ 3.5–4.5 ppm for C2 and C4 protons) and 4-methylbenzyl substituent (aromatic protons at δ 7.1–7.3 ppm) .

- Mass Spectrometry : Molecular ion [M+H]+ at m/z 255.74 (HCl salt) and fragmentation patterns confirm the molecular formula .

- X-ray Crystallography : Resolves absolute stereochemistry and intramolecular interactions (e.g., hydrogen bonding between carboxylic acid and HCl) .

Advanced: How does the 4-methylbenzyl substituent influence conformational dynamics in solution?

Methodological Answer:

The bulky 4-methylbenzyl group restricts rotation around the C4-Cbenzyl bond, stabilizing specific conformers. Computational modeling (e.g., DFT or MD simulations) predicts dominant chair or twist-boat pyrrolidine conformations. Experimental validation via NOESY NMR detects spatial proximity between the benzyl methyl group and pyrrolidine protons . This steric effect can modulate binding affinity in biological targets .

Advanced: What methodological challenges arise in developing HPLC protocols for purity analysis?

Methodological Answer:

Challenges include:

- Column Selection : C18 columns with 3-µm particle size optimize resolution for polar carboxylic acids.

- Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (TFA) improves peak symmetry by suppressing silanol interactions .

- Detection : UV at 210–220 nm captures carboxylate and aromatic chromophores. Purity thresholds ≥95% are validated via spiked degradation studies (e.g., acid hydrolysis) .

Basic: What safety precautions are critical during handling?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hygroscopic degradation .

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation (H315/H319 hazards) .

- Ventilation : Conduct reactions in fume hoods due to potential respiratory irritation (H335) .

Advanced: How do structural modifications (e.g., substituents on benzyl groups) impact biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies compare analogs like:

- 4-Chlorobenzyl : Increased lipophilicity enhances membrane permeability but may reduce solubility .

- 4-Cyanobenzyl : Electron-withdrawing groups alter electronic density, affecting hydrogen-bonding interactions in enzyme active sites .

Biological assays (e.g., enzyme inhibition or receptor binding) quantify potency changes, guided by molecular docking .

Advanced: What factors influence the compound’s stability under varying pH and temperature?

Methodological Answer:

- pH Stability : The carboxylic acid group protonates below pH 3, reducing solubility. Above pH 7, deprotonation increases ionization, requiring buffered solutions for long-term storage .

- Thermal Stability : Degradation above 40°C (e.g., decarboxylation) is monitored via TGA/DSC. Lyophilization preserves integrity for bioassays .

Advanced: What are emerging research applications in medicinal chemistry?

Methodological Answer:

The compound serves as:

- Peptide Backbone Modifier : Its rigid pyrrolidine scaffold enhances proteolytic stability in peptide-based inhibitors .

- PROTAC Component : The carboxylic acid moiety facilitates conjugation to E3 ligase ligands (e.g., VHL or CRBN), enabling targeted protein degradation .

In vivo studies require pharmacokinetic optimization (e.g., ester prodrugs to improve bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.